REACTION_CXSMILES
|
[H-].[Na+].[C:3](#[N:5])[CH3:4].C[O:7][C:8]([C:10]1[O:11][C:12]([Br:15])=[CH:13][CH:14]=1)=O.Cl>C1COCC1>[Br:15][C:12]1[O:11][C:10]([C:8](=[O:7])[CH2:4][C:3]#[N:5])=[CH:14][CH:13]=1 |f:0.1|
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Name
|
|
Quantity
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1.95 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6.4 mL
|
Type
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reactant
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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COC(=O)C=1OC(=CC1)Br
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was then heated to reflux
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Type
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TEMPERATURE
|
Details
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the reaction mixture heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
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5 h
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Type
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EXTRACTION
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Details
|
The mixture was extracted twice with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic phases dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(O1)C(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |